molecular formula C14H15FN4O B2576866 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034342-97-5

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No.: B2576866
CAS No.: 2034342-97-5
M. Wt: 274.299
InChI Key: MFBUEBLFTFVMSW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a chemical compound with the CAS Number 2034342-97-5 and a molecular formula of C 14 H 15 FN 4 O . It has a molecular weight of approximately 274.30 g/mol . Calculated physicochemical properties include an XLogP3 of 1.2 and a polar surface area of 66.9 Ų, which can be useful for predicting its solubility and permeability in biological systems . The urea functional group is a privileged scaffold in modern medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug discovery . Furthermore, the pyrimidine ring is a common heterocycle in pharmaceuticals that can contribute to a molecule's electron-rich nature and its potential to interact with various enzymatic targets . The combination of the urea pharmacophore with fluorobenzyl and pyrimidinyl substituents makes this compound a valuable building block for researchers exploring new chemical entities in areas such as oncology and central nervous system (CNS) disorders. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBUEBLFTFVMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 2-(pyrimidin-5-yl)ethyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure optimal yield.

    Reaction Mechanism: The reaction proceeds through the nucleophilic addition of the amine group to the isocyanate group, forming the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea may involve large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

  • Anticancer Properties :
    • Urea derivatives, including 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, have shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with urea structures can effectively target protein-tyrosine phosphatases (PTPs), which are implicated in cancer progression .
    • In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, the compound exhibited an IC50 range of 73–300 μM against breast cancer cell lines such as T47D and MCF7 .
  • Kinase Inhibition :
    • The compound has been identified as a potential inhibitor of the rearranged during transfection (RET) kinase, which is frequently mutated in various cancers. Inhibitors targeting RET have shown effectiveness in preclinical models, making this compound a candidate for further development .
    • Structure-activity relationship (SAR) studies reveal that modifications to the urea and pyrimidine moieties significantly influence the inhibitory potency against RET kinase .

Case Study 1: RET Kinase Inhibition

A study published in Frontiers in Chemistry detailed the synthesis and evaluation of various pyrimidine derivatives, including 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea. The study found that this compound displayed significant inhibition of RET kinase with an IC50 value around 150 nM, indicating strong potential for therapeutic applications in RET-driven cancers .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer efficacy of urea-based compounds. The findings highlighted that derivatives similar to 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea exhibited notable antiproliferative effects across multiple cancer cell lines. The study emphasized the importance of the urea functional group in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

Compound A : 1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea ()

  • Key Differences: Substituent Complexity: Compound A features a pyrrolidinyl scaffold with a 3-fluorophenyl group and a pyrazole-pyrimidine moiety, whereas the target compound uses a simpler ethyl linker. Stereochemistry: The (3S,4R) configuration in Compound A may confer selectivity for chiral targets, unlike the non-chiral target compound. Pharmacokinetics: The methoxyethyl group in Compound A likely enhances solubility but reduces blood-brain barrier penetration compared to the target compound’s unmodified ethyl chain .

Compound B : Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate ()

  • Key Differences :
    • Core Structure: Compound B replaces the urea group with an indole-carboxylate ester, eliminating hydrogen-bonding capacity critical for urea-based inhibitors.
    • Bioactivity: The indole-carboxylate structure is associated with cyclooxygenase (COX) inhibition, while the target compound’s urea backbone is more typical of kinase modulators .

Pyrimidine-Containing Urea Derivatives

Compound C: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one ()

  • Key Differences: Functional Groups: Compound C lacks the urea moiety entirely, substituting it with a ketone and ethylamine group. Target Specificity: The benzodioxole group in Compound C is linked to monoamine oxidase (MAO) inhibition, contrasting with the pyrimidine-urea scaffold’s kinase-targeting profile .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Fluorinated Group Heteroaromatic Group Key Functional Groups Hypothesized Target
1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea Urea 4-Fluorobenzyl Pyrimidin-5-yl Urea, Ethyl linker Kinases/GPCRs
Compound A () Urea-Pyrrolidinyl 3-Fluorophenyl Pyrimidinyl-pyrazole Methoxyethyl Chiral enzymes
Compound B () Indole-carboxylate 4-Fluorobenzyl None Ester COX
Compound C () Ketone-amine None Benzodioxole Ethylamine MAO

Research Findings and Mechanistic Insights

  • Binding Affinity: The target compound’s urea group enables dual hydrogen bonding with kinase ATP-binding pockets, a feature absent in non-urea analogues like Compound B .
  • Metabolic Stability: Fluorination at the benzyl position (as in the target compound and Compound A) reduces oxidative metabolism compared to non-fluorinated analogues .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, drawing upon diverse scientific literature.

Synthesis

The synthesis of 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the reaction of 4-fluorobenzylamine with a pyrimidine derivative. The general procedure includes:

  • Preparation of the Urea: The urea moiety is formed by reacting isocyanates with amines.
  • Formation of the Pyrimidine Linker: This involves using pyrimidine derivatives that can be synthesized through various methods including cyclization reactions involving substituted anilines and carbonyl compounds.

Biological Activity

The compound exhibits a range of biological activities, primarily as an inhibitor in various enzymatic pathways. Key findings include:

  • Anticancer Activity: Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The compound has demonstrated activity against several bacterial strains, indicating potential as an antibiotic agent.
  • Phosphodiesterase Inhibition: It has been identified as a potent inhibitor of phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea. Key aspects include:

Substituent Effect on Activity
4-Fluorobenzyl GroupEnhances binding affinity to target enzymes
Pyrimidine RingEssential for biological activity; modifications can lead to increased potency
Urea LinkerCritical for maintaining structural integrity and activity

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy: In a study published in the Journal of Medicinal Chemistry, derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Phosphodiesterase Inhibition: Research indicated that specific analogs exhibited subnanomolar inhibition against phosphodiesterase V, suggesting their potential use in treating conditions like erectile dysfunction and pulmonary hypertension .
  • In Vivo Studies: Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound, revealing promising results in terms of bioavailability and metabolic stability .

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